![molecular formula C16H13BrF2N2O2 B2692797 [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone CAS No. 2380085-14-1](/img/structure/B2692797.png)
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrrolidine-based inhibitor that has shown promising results in the treatment of various diseases.
Wirkmechanismus
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone works by binding to specific enzymes and proteins in the body, thereby inhibiting their activity. This inhibition can lead to a reduction in the progression of certain diseases, such as cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone vary depending on the specific disease being targeted. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative diseases, it has been shown to reduce the accumulation of toxic proteins in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone is its potential as a therapeutic agent for various diseases. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Another direction is to explore its potential as a tool for studying the mechanisms of certain diseases. Additionally, further research is needed to fully understand the safety and potential side effects of this compound.
Synthesemethoden
The synthesis of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone involves the reaction between 3-bromo-4-hydroxypyridine and 1-(2,4-difluorophenyl)-2-nitroethene, followed by reduction of the nitro group to the amine group using sodium dithionite. The final product is obtained by reacting the amine with 2,4-difluorobenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
Eigenschaften
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF2N2O2/c17-13-8-20-5-3-15(13)23-11-4-6-21(9-11)16(22)12-2-1-10(18)7-14(12)19/h1-3,5,7-8,11H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVBFLKSABTACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-{[1-(2,4-difluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)
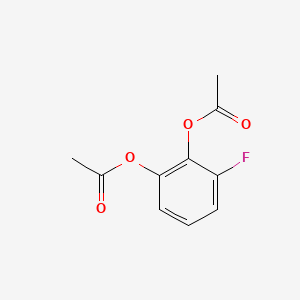
![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)


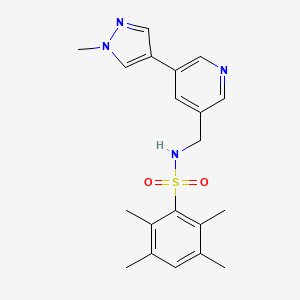
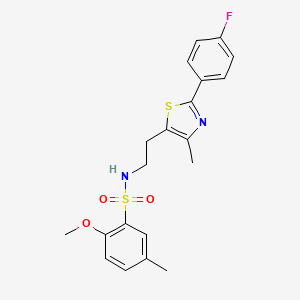
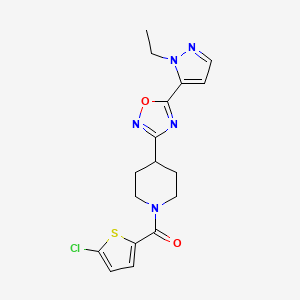
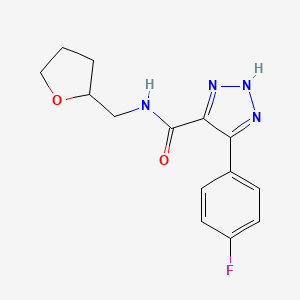
![1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione](/img/structure/B2692732.png)
![N-(3-isopropoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2692733.png)
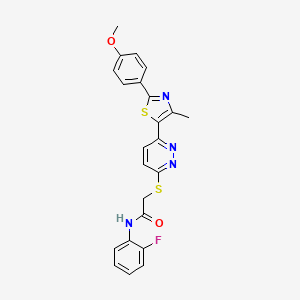
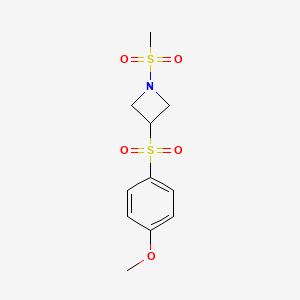
![N-benzyl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2692737.png)